molecular formula C19H28N4O4 B2581387 N-cyclohexyl-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1021217-63-9

N-cyclohexyl-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

Cat. No. B2581387
CAS RN: 1021217-63-9
M. Wt: 376.457
InChI Key: FXLGVXCUMMXDOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-cyclohexyl-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide” is a chemical compound with the molecular formula C19H28N4O4 . It is a derivative of pyrimidine, a class of compounds that are part of the structure of nucleotides in DNA and RNA .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolo[2,3-d]pyrimidine core, which is a bicyclic structure consisting of a pyrrole ring fused with a pyrimidine ring . This core is substituted with various functional groups, including a carboxamide group at the 6-position, a methoxypropyl group at the 7-position, and a cyclohexyl group .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 376.450 Da . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the sources I found.

Scientific Research Applications

Synthesis and Biological Evaluation

Compounds structurally related to the queried chemical have been synthesized for various biological evaluations. For example, novel heterocyclic compounds derived from visnaginone and khellinone were synthesized, showing significant COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Another study highlighted the antiviral activity of pyrrolo[2,3-d]pyrimidine derivatives against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1), pointing to the importance of specific substituents for antiviral efficacy (Renau et al., 1996).

Anticancer and Anti-5-Lipoxygenase Activities

Research into pyrazolopyrimidines derivatives has revealed their potential as anticancer and anti-5-lipoxygenase agents. This showcases the broad utility of pyrrolopyrimidine structures in developing treatments for cancer and inflammatory diseases (Rahmouni et al., 2016).

Antimicrobial Activity

The antimicrobial activity of pyrimidinone and oxazinone derivatives, synthesized from 2-chloro-6-ethoxy-4-acetylpyridine, was explored, indicating the potential of these structures in combating bacterial and fungal infections. This research demonstrates the applicability of pyrrolopyrimidine derivatives in addressing antimicrobial resistance (Hossan et al., 2012).

Mechanism of Action

While the exact mechanism of action of this compound is not specified, pyrimidine derivatives have been studied for their potential biological activities. For instance, some pyrimidine derivatives have been found to inhibit the PI3K enzyme, which plays a key role in cell proliferation and survival, making it a target for cancer therapies .

Future Directions

The compound and its derivatives could be further studied for their potential biological activities. Given the known activities of some pyrimidine derivatives, this compound could be of interest in the development of new therapeutic agents, particularly in the field of oncology .

properties

IUPAC Name

N-cyclohexyl-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O4/c1-21-17-14(18(25)22(2)19(21)26)12-15(23(17)10-7-11-27-3)16(24)20-13-8-5-4-6-9-13/h12-13H,4-11H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXLGVXCUMMXDOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(N2CCCOC)C(=O)NC3CCCCC3)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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